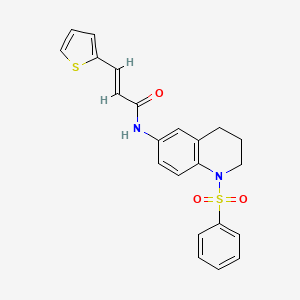

(E)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide features a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a phenylsulfonyl group and at position 6 with an acrylamide moiety bearing a thiophen-2-yl substituent. The stereochemistry (E-configuration) of the acrylamide double bond is critical for molecular interactions. This structure combines features of sulfonamide-based scaffolds and heterocyclic acrylamides, which are prevalent in medicinal chemistry for targeting enzymes like histone deacetylases (HDACs) or kinases .

Properties

IUPAC Name |

(E)-N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S2/c25-22(13-11-19-7-5-15-28-19)23-18-10-12-21-17(16-18)6-4-14-24(21)29(26,27)20-8-2-1-3-9-20/h1-3,5,7-13,15-16H,4,6,14H2,(H,23,25)/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKZBFPZTWTWEY-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C=CC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C22H20N2O3S2

- Molecular Weight : 424.5 g/mol

- CAS Number : 1331590-77-2

The structure includes a tetrahydroquinoline core with a phenylsulfonyl group and a thiophene ring, which are believed to contribute to its biological activity.

Research indicates that compounds similar to (E)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide exhibit inhibitory effects on nitric oxide synthases (NOS), particularly neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is linked to analgesic effects in models of neuropathic pain. For instance, related compounds have shown significant potency in reversing thermal hyperalgesia in animal models at doses as low as 30 mg/kg .

Pain Management

The primary therapeutic application of this compound appears to be in the management of pain. The inhibition of nNOS leads to reduced production of nitric oxide, which is implicated in pain signaling pathways. In studies involving rat models, compounds with similar structures demonstrated efficacy in reducing allodynia and hyperalgesia associated with nerve injury and inflammation .

Anticancer Potential

Emerging studies suggest potential anticancer properties for this compound. The structural motifs present may interact with various biological targets involved in cancer progression. Preliminary investigations into related compounds have indicated cytotoxic activities against several cancer cell lines.

Case Study 1: Analgesic Efficacy

In a study evaluating the analgesic properties of tetrahydroquinoline derivatives, (E)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide was tested alongside other nNOS inhibitors. Results indicated that it significantly reduced pain responses in the L5/L6 spinal nerve ligation model .

Case Study 2: Cytotoxicity Against Cancer Cells

A related compound featuring a similar sulfonamide structure was assessed for its cytotoxic effects against various cancer cell lines. The findings revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development.

Data Summary Table

Comparison with Similar Compounds

Tetrahydroquinoline Derivatives

- Compound 35 : Shares the 1,2,3,4-tetrahydroquinoline core but replaces the acrylamide with a thiophene-2-carboximidamide. A pyrrolidinylethyl group at position 1 enhances stereochemical complexity, requiring chiral separation via supercritical fluid chromatography (SFC) .

- HDAC Inhibitor (Compound 11) : Contains a 1-(4-methoxyphenylsulfonyl)-tetrahydroquinoline core and a hydroxyacrylamide group. This compound is a known HDAC inhibitor, highlighting the therapeutic relevance of sulfonyl-tetrahydroquinoline-acrylamide hybrids .

Quinoline and Acrylamide Hybrids

- Compound 8n : A quinoline (non-hydrogenated) derivative with a 2,4-difluorophenylsulfonamido group and methoxypyridinyl substituent. Its acrylamide side chain is linked to a morpholinoethyl group, differing from the thiophene substitution in the target compound .

- Simpler Acrylamides : Compounds like (E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide lack the tetrahydroquinoline core but demonstrate the synthetic versatility of acrylamide coupling using EDCI/HOBt .

Substituent Analysis

- Thiophene vs. Other Heterocycles : The thiophen-2-yl group in the target compound may improve π-π stacking compared to carboximidamide (Compound 35) or hydroxy groups (HDAC inhibitor) .

Physicochemical and Spectroscopic Data Comparison

Research Implications and Gaps

Q & A

Q. What are the standard synthetic routes for (E)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of the phenylsulfonyl-tetrahydroquinoline precursor with α-bromoacrylic acid derivatives using carbodiimide coupling agents (e.g., EDCI) in a solvent like DMF under ice-cooled conditions .

- Step 2 : Introduction of the thiophene moiety via nucleophilic substitution or condensation reactions. Solvents such as dichloromethane or ethanol are commonly used, with reaction temperatures optimized between 0°C and room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) and recrystallization are critical for isolating the pure product. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm regiochemistry and stereochemistry, particularly the (E)-configuration of the acrylamide double bond. Key signals include vinyl protons (δ 6.5–7.5 ppm) and sulfonyl group resonances (δ ~7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak matching the calculated molecular weight (e.g., C₂₀H₁₉N₂O₃S₂: ~423.1 g/mol).

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S within ±0.4% of theoretical values) .

Q. How does the phenylsulfonyl group influence the compound's chemical stability?

- Methodological Answer : The phenylsulfonyl group enhances stability by:

- Electron-Withdrawing Effects : Reducing nucleophilic attack on the acrylamide core. Stability under acidic/basic conditions is tested via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) .

- Hydrophobic Interactions : Improving solubility in organic solvents (logP ~3.2), critical for formulation in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. The thiophene and sulfonyl groups show high binding affinity to hydrophobic pockets in targets like EGFR (docking scores ≤-8.5 kcal/mol) .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with activity data from similar acrylamide derivatives to prioritize synthetic analogs .

Q. What strategies resolve contradictions in reported biological activities of structurally related acrylamides?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., ATP concentration in kinase assays). For example, discrepancies in antiproliferative activity may arise from varying cell line viability protocols (MTT vs. CellTiter-Glo®) .

- Metabolic Stability Screening : Use liver microsomes to assess if oxidative metabolism (e.g., CYP3A4-mediated degradation) reduces efficacy in certain studies .

Q. How to optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, optimizing ligand-to-metal ratios (e.g., 2:1) to reduce byproducts .

- Solvent Effects : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve yields from 65% to >80% while minimizing toxicity .

- In-Line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time, identifying intermediates that require quenching (e.g., excess acryloyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.